molecular formula C13H13N3OS B12227898 [1]Benzothieno[2,3-d]pyrimidine-3(4H)-propanenitrile, 5,6,7,8-tetrahydro-4-oxo- CAS No. 40277-48-3

[1]Benzothieno[2,3-d]pyrimidine-3(4H)-propanenitrile, 5,6,7,8-tetrahydro-4-oxo-

Cat. No.: B12227898
CAS No.: 40277-48-3
M. Wt: 259.33 g/mol
InChI Key: TZIFHNDOIRCQBS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1Benzothieno[2,3-d]pyrimidine-3(4H)-propanenitrile, 5,6,7,8-tetrahydro-4-oxo- typically involves the condensation of ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with formamide. This reaction yields the desired compound, which can be further treated with phosphoryl chloride to obtain the corresponding 4-chloro derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the same condensation and chlorination reactions, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions: Major Products:

Scientific Research Applications

1Benzothieno[2,3-d]pyrimidine-3(4H)-propanenitrile, 5,6,7,8-tetrahydro-4-oxo-

Mechanism of Action

The exact mechanism of action for this compound varies depending on its application. In anticancer research, it is believed to interfere with DNA synthesis and repair mechanisms, leading to cell death. The compound may also inhibit specific enzymes or receptors involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness:

This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields.

Properties

CAS No.

40277-48-3

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

3-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanenitrile

InChI

InChI=1S/C13H13N3OS/c14-6-3-7-16-8-15-12-11(13(16)17)9-4-1-2-5-10(9)18-12/h8H,1-5,7H2

InChI Key

TZIFHNDOIRCQBS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CCC#N

Origin of Product

United States

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